![molecular formula C15H18N4O4S B2894414 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide CAS No. 946257-46-1](/img/structure/B2894414.png)
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
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Description
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
The exact mass of the compound 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Novel Compounds
Research into the synthesis of novel heterocyclic compounds, including pyrido[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and related systems, has been extensive. These compounds are synthesized using a variety of chemical reactions and have been explored for their potential in medicinal chemistry due to their diverse biological activities. For example, compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic properties, suggesting their potential as COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of interest is the antimicrobial properties of newly synthesized pyridothienopyrimidines and pyridothienotriazines. These compounds have been tested for their effectiveness against various microorganisms, indicating their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Polyamide Synthesis
The synthesis of polyamides containing uracil, adenine, theophylline, and thymine demonstrates the versatility of these chemical frameworks in creating materials with potential for biological applications. These polyamides, derived from reactions involving tetrahydropyrimidinyl and tetrahydropurinyl groups, show promise for use in various scientific and medical fields (Hattori & Kinoshita, 1979).
Enaminonitriles in Heterocyclic Synthesis
The use of enaminonitriles for synthesizing pyrazole, pyridine, and pyrimidine derivatives highlights the chemical versatility and potential applications of these compounds in creating a variety of biologically active molecules (Fadda et al., 2012).
Antituberculosis Activity
The exploration of imidazo[1,2-a]pyridine-3-carboxamides for their potent activity against multi- and extended drug-resistant tuberculosis strains is a prime example of the therapeutic potential of novel chemical entities. This research underscores the importance of continued chemical synthesis and biological evaluation in the search for new antituberculosis agents (Moraski et al., 2011).
properties
IUPAC Name |
1-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-12(21)9-7-10(24-14(9)18(2)15(17)23)13(22)19-5-3-8(4-6-19)11(16)20/h7-8H,3-6H2,1-2H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNHKLZUBFGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCC(CC3)C(=O)N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide |
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